N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
Description
This compound features a pyrimidine core substituted at the 6-position with a pyridin-3-yl group and at the 4-position with a trifluoromethyl (CF₃) group. The pyridin-3-yl group introduces a nitrogen atom into the aromatic system, which may enhance solubility and enable hydrogen bonding in biological systems . The CF₃ group is a hallmark of many agrochemicals and pharmaceuticals due to its electron-withdrawing effects and metabolic stability .
Properties
IUPAC Name |
2-[methyl-[4-pyridin-3-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c1-20(7-11(21)22)12-18-9(8-3-2-4-17-6-8)5-10(19-12)13(14,15)16/h2-6H,7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBZDHMLIRUAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150683 | |
| Record name | Glycine, N-methyl-N-[4-(3-pyridinyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820666-09-8 | |
| Record name | Glycine, N-methyl-N-[4-(3-pyridinyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820666-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-methyl-N-[4-(3-pyridinyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine typically involves multi-step organic reactions One common method includes the condensation of pyridine-3-carbaldehyde with a trifluoromethyl-substituted pyrimidine derivative under basic conditionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications .
Scientific Research Applications
N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound primarily differ in the substituent at the 6-position of the pyrimidine ring. Below is a detailed comparison based on molecular structure, electronic properties, and inferred biological implications.
2.1. Substituent Variations at the 6-Position
The 6-position substituent critically influences electronic, steric, and solubility properties. Key analogs include:
* Inferred from structural analogs due to absence of explicit data in evidence.
2.2. Electronic and Steric Effects
- Pyridin-3-yl vs. Phenyl Derivatives : The pyridine nitrogen introduces a polarizable lone pair, facilitating π-π stacking or H-bonding in biological targets, unlike purely hydrophobic phenyl groups .
- Electron-Withdrawing Groups (NO₂, CF₃): The nitro group in the 4-nitrophenyl analog stabilizes the pyrimidine ring but may limit solubility. The CF₃ group in the target compound balances hydrophobicity and metabolic resistance .
2.3. Pharmacological Implications
- Pyridin-3-yl : Likely improves water solubility compared to purely aromatic substituents, which is advantageous for oral bioavailability .
- Chlorophenyl and Thienyl : These groups may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors or antimicrobial agents .
- Methoxyphenyl : The methoxy group’s electron-donating nature could reduce reactivity in electrophilic substitution reactions, affecting metabolic pathways .
Biological Activity
N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (CAS: 1820666-09-8) is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H11F3N4O2
- Molecular Weight : 312.25 g/mol
- Structure : The compound features a pyrimidine core substituted with a pyridine moiety and trifluoromethyl group, which are known to enhance biological activity through increased lipophilicity and receptor binding affinity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may act as a modulator of glutamate receptors, particularly mGlu2 receptors, which are implicated in neuropsychiatric disorders. Similar compounds have shown antipsychotic effects in preclinical models by modulating these receptors .
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens, although specific data on this compound is limited. Compounds with similar structures have exhibited significant antibacterial activity against Gram-positive bacteria .
- Antitumor Activity : The compound's structural analogs have been studied for their antiproliferative effects on cancer cell lines, indicating that modifications in the pyrimidine and pyridine rings can influence cytotoxicity against tumor cells .
Case Studies and Experimental Data
- Antipsychotic Effects : In a study involving mice, compounds structurally related to this compound demonstrated efficacy in reversing PCP-induced hyperlocomotion, with an effective dose (ED₅₀) of approximately 5.4 mg/kg . This suggests potential therapeutic applications in treating schizophrenia or related disorders.
- Antimicrobial Testing : A related compound was tested for its antibacterial properties against E. coli and Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values that indicate moderate effectiveness . Further research is necessary to evaluate the specific activity of this compound against these organisms.
- Cytotoxicity Assays : The antiproliferative effects were assessed using various cancer cell lines such as HeLa and A549. Compounds with similar chemical frameworks have shown IC₅₀ values ranging from 200 to 300 µg/mL, suggesting that this compound may also exhibit cytotoxic properties worth exploring .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
